molecular formula C9H5Br2NS B1404119 2-Bromo-4-(4-bromophenyl)thiazole CAS No. 98591-51-6

2-Bromo-4-(4-bromophenyl)thiazole

Cat. No. B1404119
CAS RN: 98591-51-6
M. Wt: 319.02 g/mol
InChI Key: WIHGWLVPWHPMIF-UHFFFAOYSA-N
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Description

“2-Bromo-4-(4-bromophenyl)thiazole” is a chemical compound with the molecular formula C9H5Br2NS. It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(4-bromophenyl)thiazole” was confirmed by physicochemical and spectral characteristics . Thiazole rings are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-(4-bromophenyl)thiazole” include a molecular weight of 272.18500, a density of 1.768g/cm3, a boiling point of 376.2ºC at 760 mmHg, and a melting point of 220-224ºC .

Scientific Research Applications

Corrosion Inhibition

Research has shown that thiazole derivatives, including those similar to 2-Bromo-4-(4-bromophenyl)thiazole, are effective as corrosion inhibitors. Studies employing Density Functional Theory (DFT) and Monte Carlo simulations have assessed the performance of certain Schiff bases derived from thiazoles in inhibiting steel corrosion in acidic mediums. These studies indicate a strong correlation between the electronic parameters of these compounds and their corrosion inhibition efficacy (Obot et al., 2016). Additionally, halogen-substituted thiazole derivatives have been investigated for their inhibitory effects on mild steel corrosion, demonstrating significant efficiency in certain conditions (Gong et al., 2019).

Antimicrobial Activities

Thiazole derivatives, akin to 2-Bromo-4-(4-bromophenyl)thiazole, have been synthesized and evaluated for their biological efficacy, including antimicrobial activities. Such compounds exhibit varying degrees of inhibition against microorganisms (Rodrigues & Bhalekar, 2015). Another study synthesized imidazo[2,1-b]thiazole derivatives with significant antibacterial and antifungal activities, highlighting their potential in medical applications (Ulusoy et al., 2002).

Enzyme Inhibition

The inhibitory effects of 2-amino thiazole derivatives on various metabolic enzymes, including carbonic anhydrase and cholinesterases, have been explored. Compounds similar to 2-Bromo-4-(4-bromophenyl)thiazole have shown substantial inhibitory activities, which could be relevant for medical applications (Korkmaz, 2022).

Antifungal and Anticancer Properties

Studies also report the synthesis of thiazole-based compounds, including those with bromophenyl groups, which exhibit antifungal activities. Some of these compounds have shown potential activity against Candida albicans, suggesting their application in combating fungal infections (Ramadan, 2010). Furthermore, new synthesized Mannich bases containing an imidazo[2,1-b]thiazole moiety, related to the structure of 2-Bromo-4-(4-bromophenyl)thiazole, have demonstrated anti-cancer and antioxidant activities, offering possibilities for therapeutic applications (Hussein & Al-lami, 2022).

Safety And Hazards

The safety data sheet for “2-Bromo-4-(4-bromophenyl)thiazole” indicates that it may be acutely toxic if swallowed and may cause skin irritation and serious eye damage . It’s recommended to avoid inhalation, skin contact, and eye contact, and to use the compound only in well-ventilated areas .

Future Directions

Thiazole derivatives, including “2-Bromo-4-(4-bromophenyl)thiazole”, have shown promising results in in vitro antimicrobial and anticancer activity tests . This suggests potential future directions for the development of new antimicrobial agents and chemotherapeutic drugs .

properties

IUPAC Name

2-bromo-4-(4-bromophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NS/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHGWLVPWHPMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(4-bromophenyl)thiazole

Synthesis routes and methods

Procedure details

A suspension of 2-(4-bromophenyl)-2-oxoethyl thiocyanate (5.12 g, 20.0 mmol), prepared in the previous step, in 30 mL of 30% hydrogen bromide in acetic acid was stirred under nitrogen at room temperature for 7 h. The yellow suspension was poured into 200 mL of 1 N NaOH (exotherm) and the mixture stirred at room temperature for 17 h. The solid present was collected by filtration, rinsed with water, ice-cold ethanol, hexane and then dried under high vacuum to give 2-bromo-4-(4-bromophenyl)-1,3-thiazole (5.36 g, 84%) as a light yellow solid, mp 117-119° C.; MS (ES) m/z 318/320/322 [M+H]+.
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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